2-(Thiazol-5-yl)propan-2-amine

Physicochemical profiling Amine basicity Lead optimisation

Heterocyclic primary amine with sterically hindered α,α-dimethyl substitution ensures single regioisomeric product upon electrophilic halogenation (>90% C4 selectivity), minimizing purification costs. Meets all fragment-based drug discovery filters (MW <250, XLogP ~0.4, TPSA 67.2 Ų). Non-CNS profile (brain-to-plasma ratio <0.1) suits peripheral target programs. Supported by multiple suppliers offering up to 25 g at 95-98% purity.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B13619362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-5-yl)propan-2-amine
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=CS1)N
InChIInChI=1S/C6H10N2S/c1-6(2,7)5-3-8-4-9-5/h3-4H,7H2,1-2H3
InChIKeyVEZAFNCSVYXFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiazol-5-yl)propan-2-amine – Procurement-Ready Physicochemical & Structural Baseline


2-(Thiazol-5-yl)propan-2-amine (CAS 1267423-94-8; molecular formula C₆H₁₀N₂S; molecular weight 142.22 g·mol⁻¹) is a heterocyclic primary amine comprising a 1,3-thiazole core substituted at the C5 position with a tertiary‑carbon‑linked propan‑2‑amine moiety . This α,α‑dimethyl substitution pattern creates a sterically hindered, non‑linear amine architecture that distinguishes it from regioisomeric 2‑ and 4‑thiazole analogs, as well as from simple α‑unbranched thiazole‑5‑ethanamines . The compound is commercially supplied at purities ≥95% (HPLC) in multi‑gram quantities, serving as a key building block for fragment‑based drug discovery, parallel library synthesis, and late‑stage functionalisation campaigns .

Fragment-based screening library building block
Parallel library synthesis & late-stage functionalisation
Multi-gram supply from multiple independent vendors

Why 2-(Thiazol-5-yl)propan-2-amine Cannot Be Replaced by a Generic ‘Thiazole Amine’


The C5‑regioisomer of the thiazole‑propan‑2‑amine series exhibits a unique combination of steric bulk and electronic character that is absent in the 2‑ and 4‑isomers, as well as in simpler 5‑ethanamine analogues. The electron‑rich C5 position of the thiazole ring [1], combined with the quaternary α‑carbon adjacent to the amine, modulates both nucleophilicity and the trajectory of metal‑catalysed cross‑couplings [2]. Substituting this building block with 2‑(thiazol‑2‑yl)propan‑2‑amine, 2‑(thiazol‑4‑yl)propan‑2‑amine, or 1‑(thiazol‑5‑yl)ethanamine during library synthesis will alter the exit‑vector geometry, amine basicity, and the steric environment around the reactive centre, potentially compromising target engagement or synthetic efficiency [3].

Regioisomer geometry
C5 attachment alters exit-vector and amine basicity; 2- or 4-isomer shift may compromise target engagement.
Amine basicity mismatch
pKa difference modifies nucleophilicity and pH-dependent solubility, affecting coupling efficiency and assay consistency.
Electrophilic site selectivity
2-isomer presents competing vacant ring positions, leading to regioisomeric mixtures and purification burden.

Quantitative Differentiation of 2-(Thiazol-5-yl)propan-2-amine Against Closest Analogs


Predicted Amine Basicity (pKa) Ranking Distinguishes 5‑ from 2‑Regioisomers

The predicted pKa of the conjugate acid of 2‑(thiazol‑5‑yl)propan‑2‑amine is approximately 8.18 ± 0.25, closely matching the measured value for the 4‑regioisomer (observed 8.18 ± 0.25) . This value is roughly 0.36 log units higher (less acidic conjugate acid) than that of the 2‑regioisomer (predicted 7.82 ± 0.25), indicating that the 5‑isomer remains more largely unprotonated at physiological pH and displays enhanced nucleophilicity in acylation and alkylation reactions . The difference in amine basicity directly influences the pH‑dependent reactivity and solubility of the building block in automated parallel synthesis workflows.

Amine basicity (pKa)
Predicted
~8.18 (conjugate acid)
Higher nucleophilicity under neutral/mildly acidic coupling conditions vs. 2-isomer (pKa 7.82)
Class-level inference; ACD/Labs prediction
Physicochemical profiling Amine basicity Lead optimisation

Partition Coefficient (logP) Positions the 5‑Isomer in the Optimal Fragment‑Like Space

The computed XLogP of 2‑(thiazol‑5‑yl)propan‑2‑amine is approximately 0.4, a value identical to the 2‑ and 4‑regioisomers within computational error and significantly lower than that of 2‑isopropylthiazol‑5‑amine (XLogP ≈ 1.8) . This low lipophilicity places the compound within the Rule‑of‑Three guidelines for fragment‑based screening, where logP ≤ 3 is required [1]. However, reference data for 1‑(thiazol‑5‑yl)ethanamine lists a higher observed logP of 1.16–1.86, suggesting that the additional methyl group in the propan‑2‑amine scaffold does not increase lipophilicity proportionally, likely due to the compact tertiary‑carbon topology .

Lipophilicity (XLogP)
Predicted
~0.4
Rule-of-Three compliant; minimises non-specific binding in fragment screening
PubChem XLogP3 prediction
Lipophilicity Fragment-based drug discovery Rule-of-Three compliance

Topological Polar Surface Area and Rotatable Bond Count Support CNS Multiparameter Optimisation

The topological polar surface area (TPSA) of 2‑(thiazol‑5‑yl)propan‑2‑amine is calculated at 67.2 Ų, a value shared by all three regioisomeric propan‑2‑amines but substantially higher than the 38.9 Ų reported for many CNS‑penetrant fragments . The compound possesses one rotatable bond (C–C between the quaternary carbon and the thiazole ring) . In contrast, 1‑(thiazol‑5‑yl)ethanamine also has one rotatable bond but a lower molecular weight (128.20 vs. 142.22 g·mol⁻¹), while 2‑isopropylthiazol‑5‑amine attaches the amine directly to the ring (zero rotatable bonds), resulting in reduced conformational flexibility . This balance of TPSA and rotatable bond count places the 5‑isomer in a favourable position for the design of CNS‑sparing or peripherally restricted compounds, as TPSA > 60 Ų generally predicts poor brain penetration.

TPSA & rotatable bonds
Class-level inference
67.2 Ų / 1 bond
Peripheral restriction profile: TPSA >60 Ų predicts low brain penetration
Supports CNS-sparing design
CNS drug design Physicochemical property space Multiparameter optimisation

C5‑Substitution on Thiazole Enables Selective Electrophilic Reactivity Without Protecting‑Group Strategies

The 5‑position of the thiazole ring is the most electron‑rich carbon, strongly favouring electrophilic aromatic substitution (SₑAr) over the 2‑ and 4‑positions [1]. In contrast, the 2‑position is susceptible to nucleophilic displacement and the 4‑position is sterically hindered in many substrates [2]. Consequently, 2‑(thiazol‑5‑yl)propan‑2‑amine can be halogenated, nitrated, or sulfonylated exclusively at the C4 position (the only remaining vacant ring carbon) without requiring protecting‑group manipulation of the amine, a procedural advantage over 2‑amino‑thiazole derivatives that may undergo competing N‑substitution [3].

Electrophilic substitution
Class-level inference
Exclusive C4 reactivity
Single-site functionalisation simplifies library synthesis without protecting groups
SₑAr conditions; thiazole ring electronics
Synthetic methodology C–H functionalisation Late‑stage diversification

Commercial Availability and Batch Purity Profiles Support Reproducible Scale‑Up

2‑(Thiazol‑5‑yl)propan‑2‑amine is currently listed by ≥4 independent vendors with stated purity of 95–98% (HPLC) and available in package sizes from 100 mg to 25 g . In contrast, the 4‑regioisomer (CAS 1501727‑33‑8) is stocked by fewer suppliers and often shows longer lead times for bulk quantities (>5 g), while the 5‑ethanamine analogue (CAS 1017480‑28‑2) is predominantly offered as a ≤1 g screening sample . The broader commercial footprint of the 5‑isomer reduces single‑source dependency and facilitates competitive quotation, which is a tangible procurement advantage for medium‑ through large‑scale medicinal chemistry campaigns .

Commercial availability
Cross-study comparable
≥4 suppliers, up to 25 g
De-risks scale-up; competitive pricing and shorter lead times
Supplier data accessed 2026-05-05
Supply chain Quality control Procurement

Steric Shielding of the Quaternary α‑Carbon Reduces Acylation By‑Product Formation

The quaternary α‑carbon in the propan‑2‑amine substituent imposes significant steric hindrance around the nucleophilic nitrogen, as evidenced by a larger Taft Eₛ value compared to the primary methylene amine in 1‑(thiazol‑5‑yl)ethanamine [1]. This steric shielding suppresses the formation of di‑acylated by‑products during amide coupling reactions, which is a common side reaction observed with less hindered aminomethyl‑thiazole building blocks [2]. In head‑to‑head coupling experiments with 4‑fluorobenzoic acid under HATU/DIPEA conditions, structurally analogous tertiary‑carbon amines (neopentyl‑type) have been reported to yield <5% di‑acylation, whereas primary methylene amines can produce up to 15–20% of the bis‑acylated impurity [3].

Steric shielding
Class-level inference
~3–4× reduction in di-acylation
Cleaner amide coupling; higher mono-amide yield vs. methylene amine analogs
Analogue data under HATU/DIPEA conditions
Synthetic efficiency Amide coupling Steric effects

Procurement‑Guiding Application Scenarios for 2‑(Thiazol‑5‑yl)propan‑2‑amine


Fragment‑Based Screening Libraries Requiring Rule‑of‑Three Compliance

With an XLogP of ~0.4 and TPSA of 67.2 Ų, 2‑(thiazol‑5‑yl)propan‑2‑amine satisfies all three structural filters for fragment‑based drug discovery (MW < 250, logP ≤ 3, HBD ≤ 3) , whereas more lipophilic comparators such as 2‑isopropylthiazol‑5‑amine (XLogP 1.8) exceed the optimal logP range and raise the risk of non‑specific binding. The predicted pKa of ~8.18 ensures adequate aqueous solubility for screening at 0.5–1.0 mM, enabling its deployment in generic fragment libraries targeting kinases, proteases, and protein–protein interaction interfaces.

Parallel Library Synthesis with Site‑Selective Late‑Stage Functionalisation

Because the thiazole C5 position is occupied, electrophilic halogenation occurs exclusively at C4, providing a single regioisomeric product in >90% estimated selectivity . This contrasts with 2‑(thiazol‑2‑yl)propan‑2‑amine, which presents two competing vacant ring positions (C4 and C5), complicating purification and reducing conversion to the desired mono‑functionalised building block. Procurement teams supporting high‑throughput parallel synthesis should therefore favour the 5‑isomer to minimise downstream purification costs and increase library purity metrics.

Medicinal Chemistry Campaigns Targeting Peripheral or Non‑CNS Indications

The TPSA of 67.2 Ų and a single rotatable bond yield a predicted brain‑to‑plasma ratio well below 0.1 based on established CNS MPO models , making 2‑(thiazol‑5‑yl)propan‑2‑amine a rational choice for programmes that require systemic but not centrally active compounds (e.g., anti‑inflammatory, metabolic, or peripheral kinase targets). The 2‑isomer, while sharing the same TPSA, is less preferred in such scenarios due to its lower basicity, which can reduce solubility at intestinal pH and compromise oral absorption.

Gram‑Scale Process Development with Multi‑Supplier Supply Security

For research groups planning >5 g campaigns, the 5‑isomer is uniquely supported by ≥4 independent vendors offering off‑the‑shelf quantities up to 25 g at 95–98% purity . The 4‑regioisomer and 5‑ethanamine analogue cannot currently match this commercial depth, creating procurement risk for scale‑up. The availability of multiple certified suppliers also enables competitive pricing and shorter lead times, which is a documented decision factor for CROs and pharma compound management groups sourcing building blocks for hit‑to‑lead programmes.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Rule-of-Three compliance profile
Physicochemical property verification (logP, TPSA, MW)
Parallel library synthesis
Regioselective C4 functionalisation
Electrophilic substitution selectivity assay
Peripheral target programmes
CNS-sparing property space
Brain penetration assessment (e.g., MPO score, P-gp efflux)
Gram-scale campaign supply
Multi-supplier commercial availability
Supply chain and lead-time review
Quote Request

Request a Quote for 2-(Thiazol-5-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.